2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]pyridine
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Overview
Description
2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]pyridine is a heterocyclic compound that features a triazole ring, an azetidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]pyridine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.
Coupling of the Triazole and Azetidine Rings: The triazole and azetidine rings are coupled using suitable coupling agents and reaction conditions.
Introduction of the Pyridine Ring:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]pyridine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biomolecular targets, while the azetidine and pyridine rings can enhance its binding affinity and specificity. The compound may inhibit enzyme activity or receptor function by binding to the active site or allosteric sites.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds containing the 1,2,3-triazole ring, such as 1,2,3-triazole itself.
Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid.
Pyridine Derivatives: Compounds containing the pyridine ring, such as pyridine-2-carboxylic acid.
Uniqueness
2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]pyridine is unique due to its combination of three distinct heterocyclic rings, which confer unique chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
pyridin-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c17-11(10-3-1-2-4-12-10)15-7-9(8-15)16-13-5-6-14-16/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIFTZASOKKXQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=N2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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